1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid
Overview
Description
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid is a chemical compound with the molecular formula C8H13F2NO2 It is characterized by the presence of a piperidine ring substituted with a difluoroethyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Reaction with Difluoroethylating Agents: The piperidine derivative is reacted with difluoroethylating agents under controlled conditions to introduce the difluoroethyl group.
Carboxylation: The intermediate product is then subjected to carboxylation reactions to introduce the carboxylic acid group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where the difluoroethyl group or the carboxylic acid group is replaced by other functional groups. Common reagents for these reactions include halogenating agents and nucleophiles.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid involves its interaction with molecular targets and pathways in biological systems. The difluoroethyl group and the piperidine ring play crucial roles in its binding affinity and activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2-Difluoroethyl)piperidine-2-carboxylic acid can be compared with other similar compounds such as:
1-(2,2-Difluoroethyl)piperidine-2-carboxamide: This compound has an amide group instead of a carboxylic acid group, which affects its reactivity and applications.
1-(2,2-Difluoroethyl)piperidine-2-carboxylate: The ester derivative has different physical and chemical properties compared to the carboxylic acid.
1-(2,2-Difluoroethyl)piperidine-2-carboxaldehyde: The aldehyde derivative is more reactive and is used in different types of chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-difluoroethyl)piperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-7(10)5-11-4-2-1-3-6(11)8(12)13/h6-7H,1-5H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCWPUKRCHFAIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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